REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([C:9]([OH:12])([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16].CO>C(OCC)C>[Cl:13][C:14]([Cl:18])([Cl:17])[C:15](=[NH:16])[O:12][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH3:11])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
12.02 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
8.18 mL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
|
Quantity
|
0.424 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
hexanes
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes, during which time a nearly clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a residue
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred vigorously for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The resulting black suspension was filtered through glass fiberglass
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
the collected solids were rinsed 3× with hexanes
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(OC(C)(C)C1=CC=CC=C1)=N)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 85 mmol | |
AMOUNT: MASS | 23.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 103.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |